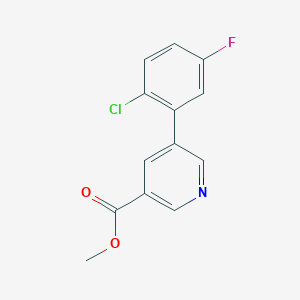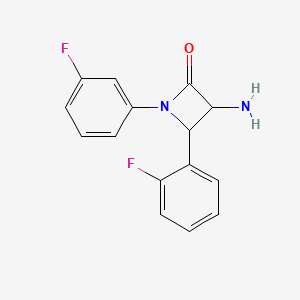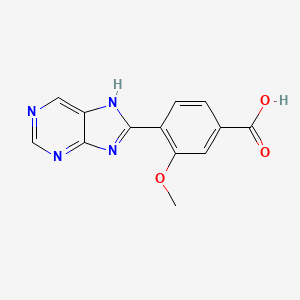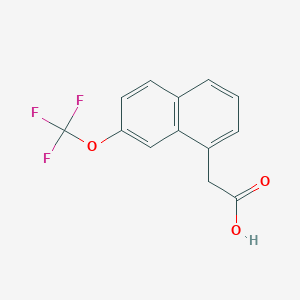
4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O It is a derivative of piperidine and pyridine, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the reaction of 4-chloromethylpyridine with 3-hydroxypiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the purification and crystallization of the final product to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperidine or pyridine derivatives.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((Piperidin-4-yloxy)methyl)pyridine
- 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Uniqueness
4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18Cl2N2O |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
4-(piperidin-3-yloxymethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10;;/h3-4,6-7,11,13H,1-2,5,8-9H2;2*1H |
InChI Key |
DFEYNUFKBVXYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)




![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)

![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)

